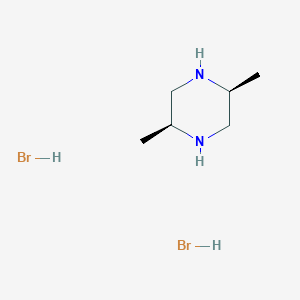

(2S,5S)-2,5-dimethylpiperazine dihydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,5S)-2,5-dimethylpiperazine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2BrH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGBTPQJPVPJJP-USPAICOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)C.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@H](CN1)C.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is (2S,5S)-2,5-dimethylpiperazine dihydrobromide

An In-depth Technical Guide to (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide: A Chiral Scaffold for Advanced Drug Discovery

Abstract

This compound is a chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid, stereochemically defined structure serves as a valuable scaffold in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) where stereochemical control is paramount for therapeutic efficacy and safety. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications in drug development, and essential safety protocols. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern drug design, appearing in a multitude of FDA-approved drugs.[1] This six-membered heterocycle, containing two nitrogen atoms at opposite positions, offers a unique combination of properties: it provides a rigid conformational anchor, enhances aqueous solubility, and presents two sites for chemical modification, which can improve oral bioavailability and other ADME (absorption, distribution, metabolism, and excretion) characteristics.[2]

The introduction of chirality into the piperazine scaffold, as seen in (2S,5S)-2,5-dimethylpiperazine, elevates its utility significantly. Stereochemistry is a critical determinant of a drug's pharmacological profile. The precise three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target (e.g., an enzyme or receptor). Utilizing a single, pure enantiomer like the (2S,5S) isomer is essential for designing drugs with high selectivity and potency, thereby minimizing off-target effects and improving the therapeutic index.[3][4] This specific isomer provides a constrained, well-defined geometry that medicinal chemists can exploit to orient pharmacophoric groups in the optimal spatial arrangement for target engagement.[5]

Core Physicochemical and Structural Properties

This compound is the hydrobromide salt of a specific stereoisomer of 2,5-dimethylpiperazine. The salt form is typically preferred in laboratory settings as it enhances stability and solubility in polar solvents, which is advantageous for reactions and biological assays.[6] The core structure is the trans diastereomer, which is chiral and exists as a pair of enantiomers; this guide focuses on the (2S,5S) enantiomer.[6]

| Property | Value | Source(s) |

| IUPAC Name | (2S,5S)-2,5-dimethylpiperazine;dihydrobromide | [7][8] |

| CAS Number | 98778-71-3 | [5][7][8] |

| Molecular Formula | C₆H₁₆Br₂N₂ | [5][9] |

| Molecular Weight | 276.01 g/mol | [5][9] |

| Canonical SMILES | C[C@H]1CNC.Br.Br | [7][8] |

| InChI Key | CHGBTPQJPVPJJP-USPAICOZSA-N | [7][8] |

| Parent Compound | (2S,5S)-2,5-dimethylpiperazine (CAS: 6284-84-0) | [10] |

Synthesis and Characterization

General Synthetic Strategy

The synthesis of enantiomerically pure compounds like (2S,5S)-2,5-dimethylpiperazine necessitates a stereoselective approach. While specific, industrial-scale synthetic routes are often proprietary, a common and powerful strategy involves the asymmetric hydrogenation of a prochiral pyrazine precursor using a chiral catalyst. This method allows for the direct establishment of the required stereocenters with high enantiomeric excess.

The choice of an asymmetric method over classical resolution is driven by efficiency and atom economy. It avoids the synthesis of an unwanted enantiomer, thereby doubling the theoretical yield from a given amount of starting material. The subsequent conversion to the dihydrobromide salt is a straightforward acid-base reaction, which serves to isolate and purify the final product as a stable, crystalline solid.

Caption: General workflow for the synthesis of this compound.

Conceptual Experimental Protocol

-

Asymmetric Hydrogenation: A solution of 2,5-dimethylpyrazine in a suitable solvent (e.g., methanol) is charged to a high-pressure reactor. A chiral iridium catalyst is added under an inert atmosphere. The reactor is pressurized with hydrogen gas and heated. The reaction is monitored until completion. The choice of an iridium-based catalyst is common for the hydrogenation of N-heterocycles, offering high activity and enantioselectivity.[11]

-

Work-up and Isolation of Free Base: Upon completion, the catalyst is removed by filtration. The solvent is removed under reduced pressure to yield the crude (2S,5S)-2,5-dimethylpiperazine free base.

-

Dihydrobromide Salt Formation: The crude free base is dissolved in a solvent like ethanol or isopropanol. Two molar equivalents of aqueous hydrobromic acid (HBr) are added dropwise. The dihydrobromide salt precipitates from the solution.

-

Purification: The resulting solid is collected by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum to yield the final, purified this compound.

Analytical Characterization

The identity, purity, and stereochemical integrity of the final product must be rigorously confirmed. Standard analytical techniques include:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry: To verify the molecular weight and formula.[12][13]

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) and ensure the product is enantiomerically pure.

Applications in Drug Discovery and Development

The primary application of this compound is as a chiral building block for creating new drug candidates.[5] Its rigid structure provides a reliable scaffold upon which various pharmacophoric elements can be attached at the N1 and N4 positions. This allows for the systematic exploration of chemical space to optimize a compound's interaction with its biological target.

Caption: Use of the (2S,5S)-2,5-dimethylpiperazine scaffold in creating a diverse chemical library.

This strategic approach is particularly valuable in the development of:

-

Kinase Inhibitors: The piperazine scaffold can effectively position functional groups to interact with the hinge region and other key pockets of protein kinases, which are major targets in oncology.[5]

-

Central Nervous System (CNS) Agents: The piperazine moiety is a common feature in drugs targeting CNS receptors, such as those for serotonin and dopamine.[3][5] The defined stereochemistry of the (2S,5S) isomer is crucial for achieving receptor subtype selectivity, leading to more effective treatments for psychiatric and neurodegenerative disorders.[3]

-

Asymmetric Synthesis: It can also be used as a precursor for chiral ligands in catalytic reactions, further extending its utility in synthetic chemistry.[5]

The use of this specific building block allows drug developers to design molecules with improved selectivity and metabolic stability, ultimately leading to safer and more effective medicines.[5]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the dihydrobromide salt is not widely available, the safety profile can be inferred from data on the parent compound, 2,5-dimethylpiperazine. It is imperative to handle the compound with appropriate caution in a controlled laboratory environment.

Hazard Profile of the Related Free Base (2,5-Dimethylpiperazine)

| Hazard Class | GHS Statement | Source(s) |

| Flammability | H228: Flammable solid | [14] |

| Acute Toxicity | H311: Toxic in contact with skin | [14] |

| Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [14] |

Recommended Handling Protocols

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield at all times.[15]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[16]

-

Exposure Avoidance: Do not allow the chemical to come into contact with skin, eyes, or clothing. Do not breathe dust.[15] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment where necessary.[16]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[15]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage condition is room temperature.[5]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the rational design of stereochemically pure pharmaceuticals. Its defined three-dimensional structure provides a robust and reliable scaffold that enables medicinal chemists to develop highly selective and potent drug candidates for a range of therapeutic areas, including oncology and neuroscience. A thorough understanding of its properties, synthesis, and handling requirements is essential for leveraging its full potential in advancing the frontiers of drug discovery.

References

- MySkinRecipes. This compound.

-

PubChem. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816. [Link]

-

J&K Scientific. This compound | 98778-71-3. [Link]

-

J&K Scientific. This compound | 98778-71-3. [Link]

-

Chemsrc. (2R,5S)-2,5-Dimethylpiperazine | CAS#:2815-34-1. [Link]

-

PubChem. (2S,5S)-2,5-dimethylpiperazine | C6H14N2 | CID 61380. [Link]

-

Panda, K. C., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1). [Link]

-

ACS Publications. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

-

National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

ResearchGate. The medicinal chemistry of piperazines: A review. [Link]

-

Arctom. This compound | CAS NO. 98778-71-3. [Link]

-

NIST. Piperazine, 2,5-dimethyl-. [Link]

-

SpectraBase. 2,5-Dimethylpiperazine - Optional[MS (GC)] - Spectrum. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound [myskinrecipes.com]

- 6. 2,5-Dimethylpiperazine;dihydrobromide | Benchchem [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. jk-sci.com [jk-sci.com]

- 9. arctomsci.com [arctomsci.com]

- 10. (2S,5S)-2,5-dimethylpiperazine | C6H14N2 | CID 61380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

(2S,5S)-2,5-Dimethylpiperazine Dihydrobromide: A Chiral Scaffold for Advanced Drug Discovery

CAS Number: 98778-71-3

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(2S,5S)-2,5-Dimethylpiperazine dihydrobromide is a chiral heterocyclic compound that has emerged as a valuable building block in modern medicinal chemistry. Its rigid, stereochemically defined piperazine core offers a unique three-dimensional architecture that is increasingly sought after for the design of selective and metabolically stable therapeutic agents. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its applications and analytical characterization, tailored for scientists and professionals in the field of drug development. The inherent conformational rigidity of the cis-disubstituted piperazine ring in the (2S,5S) configuration is a key attribute, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.

I. Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and formulation. The dihydrobromide salt form enhances the compound's stability and crystallinity, facilitating its handling and purification.

| Property | Value | Source |

| CAS Number | 98778-71-3 | [1] |

| Molecular Formula | C₆H₁₆Br₂N₂ | [2] |

| Molecular Weight | 276.01 g/mol | [2] |

| IUPAC Name | (2S,5S)-2,5-dimethylpiperazine;dihydrobromide | [1] |

| SMILES | CC@H1CNC@H(CN1)C.Br.Br | [1] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Solubility | Freely soluble in water | General Knowledge |

II. Synthesis and Chiral Control: The Rationale Behind the Route

The synthesis of enantiomerically pure (2S,5S)-2,5-dimethylpiperazine is a critical step that dictates its utility. Several strategies can be employed, with the choice often depending on the desired scale, purity, and available starting materials. A common and effective approach involves the cyclization of chiral precursors derived from amino acids, such as L-alanine, which sets the required stereochemistry early in the synthetic sequence.

Conceptual Synthesis Workflow

The following diagram outlines a conceptual pathway for the synthesis of (2S,5S)-2,5-dimethylpiperazine, starting from a readily available chiral precursor. This approach underscores the importance of stereochemical control throughout the synthesis.

Caption: Conceptual synthesis of this compound.

Detailed Experimental Protocol: Synthesis from L-Alanine

This protocol provides a representative, step-by-step methodology for the synthesis of (2S,5S)-2,5-dimethylpiperazine, followed by its conversion to the dihydrobromide salt. The rationale for key steps is highlighted to provide a deeper understanding of the process.

Step 1: Synthesis of cyclo(L-Ala-L-Ala) (a 2,5-diketopiperazine)

-

Rationale: The formation of a cyclic dipeptide (a diketopiperazine) from L-alanine establishes the cis-relationship of the two methyl groups.

-

Procedure:

-

L-Alanine is heated in a suitable solvent, such as ethylene glycol, under reflux with a catalyst (e.g., olivine) to promote condensation and cyclization.[3]

-

The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled, and the product, cyclo(L-Ala-L-Ala), is isolated through crystallization or chromatography.

-

Step 2: Reduction of the Diketopiperazine

-

Rationale: The amide functionalities of the diketopiperazine are reduced to amines to form the piperazine ring. A powerful reducing agent is required for this transformation.

-

Procedure:

-

The dried cyclo(L-Ala-L-Ala) is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of a strong reducing agent, typically lithium aluminum hydride (LiAlH₄), in THF is added dropwise to the diketopiperazine solution at a controlled temperature (usually 0 °C to start, then reflux).

-

The reaction is stirred at reflux until the starting material is consumed, as indicated by TLC or LC-MS.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution) to decompose the excess LiAlH₄ and precipitate the aluminum salts.

-

The resulting slurry is filtered, and the filtrate, containing the (2S,5S)-2,5-dimethylpiperazine free base, is collected. The solvent is then removed under reduced pressure.

-

Step 3: Formation of the Dihydrobromide Salt

-

Rationale: Conversion to the dihydrobromide salt improves the compound's stability, crystallinity, and ease of handling for subsequent applications.

-

Procedure:

-

The crude (2S,5S)-2,5-dimethylpiperazine free base is dissolved in a suitable solvent, such as isopropanol or ethanol.

-

A solution of hydrobromic acid (HBr) in a suitable solvent (e.g., acetic acid or an ethereal solution) is added dropwise with stirring until the solution becomes acidic.

-

The this compound salt typically precipitates out of the solution.

-

The precipitate is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any impurities, and dried under vacuum to yield the final product.

-

III. Analytical Characterization: Ensuring Purity and Stereochemical Integrity

Rigorous analytical characterization is paramount to confirm the identity, purity, and, most importantly, the enantiomeric excess of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the protons in the molecule, confirming the presence of the methyl and piperazine ring protons. The coupling patterns can help to confirm the cis relative stereochemistry.

-

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the free base and to aid in structural elucidation.

Chiral Purity Analysis

The determination of enantiomeric excess is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Illustrative Chiral HPLC Method Development Workflow

Caption: Workflow for chiral HPLC method development.

Example Chiral HPLC Protocol:

-

Rationale: A chiral stationary phase (CSP) is used to selectively interact with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

-

Procedure:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series) is often effective for separating chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape, is used.

-

Detection: UV detection is typically used. If the compound lacks a strong chromophore, derivatization with a UV-active agent may be necessary.

-

Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are compared to those of a racemic standard to determine the enantiomeric excess.

-

IV. Applications in Drug Discovery and Development

The rigid and stereochemically defined nature of the (2S,5S)-2,5-dimethylpiperazine scaffold makes it a "privileged structure" in medicinal chemistry. Its incorporation into drug candidates can lead to improved target affinity, selectivity, and pharmacokinetic properties.[2]

Kinase Inhibitors

The piperazine moiety is a common feature in many kinase inhibitors, often acting as a key linker or pharmacophore that interacts with the hinge region of the kinase. The defined stereochemistry of the (2S,5S)-dimethylpiperazine scaffold can orient substituents in a precise manner, leading to enhanced potency and selectivity for the target kinase.

Central Nervous System (CNS) Agents

The ability of small molecules to cross the blood-brain barrier is a critical factor in the development of CNS drugs. The physicochemical properties of the piperazine ring can be modulated to enhance brain penetration. The rigid conformation of the (2S,5S)-dimethylpiperazine core can improve binding to CNS targets such as G-protein coupled receptors (GPCRs) and ion channels. For example, derivatives of this scaffold have been investigated as selective D₃ receptor agonists.[2]

Other Therapeutic Areas

The versatility of the (2S,5S)-2,5-dimethylpiperazine scaffold has led to its exploration in a wide range of other therapeutic areas, including the development of delta-opioid receptor ligands.[4]

V. Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of exposure: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

VI. Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. Its well-defined stereochemistry and rigid conformation provide a solid foundation for the design of novel therapeutics with improved pharmacological profiles. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, is essential for leveraging its full potential in the pursuit of new and effective medicines.

References

-

PubChem. (2S,5S)-2,5-dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 2,5-Dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

- Google Patents. (1958). Preparation of 2,5-dimethylpiperazine.

- Hudlicky, T., et al. (1997). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 62(15), 5138-5145.

-

Acta Crystallographica Section E: Structure Reports Online. (2011). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Retrieved from [Link]

-

Cole-Parmer. (2010). Material Safety Data Sheet - 1-(4-Hydroxyphenyl)piperazine dihydrobromide. Retrieved from [Link]

- Fuchida, S., et al. (2016). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. Origins of Life and Evolution of Biospheres, 46(2-3), 235-244.

- National Center for Biotechnology Information. (2023). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs, 21(5), 234.

- MDPI. (2023).

-

ResearchGate. (2018). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]

-

ResearchGate. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Retrieved from [Link]

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661.

- Google Patents. (2000). Process for the preparation of cis-2,6-dimethylpiperazine.

-

ResearchGate. (2016). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. Retrieved from [Link]

-

PubChem. Piperazine dihydrobromide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2012). Preparation method for 2,5-dimethylpyrazine derivative.

- National Center for Biotechnology Information. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 138(49), 15981-15986.

- MDPI. (2023). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 28(22), 7621.

- National Center for Biotechnology Information. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. Molecules, 17(12), 14690-14695.

- Mimura, H., et al. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation.

-

Government of Canada. (2023). Piperazine - information sheet. Retrieved from [Link]

-

PubMed. (1997). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. Retrieved from [Link]

-

Figshare. (2007). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Retrieved from [Link]

- MDPI. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 15(3), 329.

- Ren, T., & Zuo, Z. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert opinion on drug metabolism & toxicology, 15(10), 849–867.

- National Center for Biotechnology Information. (2010). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS chemical neuroscience, 1(6), 435–458.

- National Center for Biotechnology Information. (2011). Total Synthesis of Complex Diketopiperazine Alkaloids. Accounts of chemical research, 44(12), 1236–1250.

-

PubMed. (2023). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Retrieved from [Link]

Sources

physical properties of (2S,5S)-2,5-dimethylpiperazine dihydrobromide

An In-Depth Technical Guide to the Physical Properties of (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a crucial chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined piperazine core is instrumental in designing drugs with enhanced selectivity and metabolic stability, particularly in the fields of kinase inhibitors and central nervous system agents[1]. A thorough understanding of its physical properties is paramount for researchers in process development, formulation, and quality control. This guide provides a comprehensive technical overview of the key physical characteristics of this compound, detailing not just the properties themselves, but the experimental methodologies required for their validation. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its molecular identity. This compound is the hydrobromide salt of the parent amine, (2S,5S)-2,5-dimethylpiperazine. The salt formation protonates the two nitrogen atoms, significantly influencing properties like solubility and melting point compared to the free base.

Key Identifiers

A summary of the primary chemical identifiers for this compound is presented below.

| Identifier | Value | Source |

| CAS Number | 98778-71-3 | J&K Scientific[2][3], Arctom[4] |

| Molecular Formula | C₆H₁₆Br₂N₂ | MySkinRecipes[1], Arctom[4] |

| Molecular Weight | 276.01 g/mol | MySkinRecipes[1], Arctom[4] |

| Canonical SMILES | C[C@H]1CNC.Br.Br | J&K Scientific[2], Arctom[4] |

| InChIKey | CHGBTPQJPVPJJP-USPAICOZSA-N | J&K Scientific[2] |

| IUPAC Name | (2S,5S)-2,5-dimethylpiperazine;dihydrobromide | J&K Scientific[2] |

Chemical Structure

Caption: Workflow for capillary melting point determination.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement, absolute stereochemistry, and packing of a crystalline solid. This information is invaluable for understanding polymorphism and for computational modeling.

-

Crystal Growth: Good quality single crystals are a prerequisite. This is typically the most challenging step.

-

Method: Slow evaporation is a common starting point. Dissolve the compound in a suitable solvent (e.g., ethanol/water mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate over several days to weeks.

-

Alternative: Vapor diffusion. Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing solubility and inducing crystallization.

-

-

Crystal Selection & Mounting: Using a microscope, select a well-formed, defect-free single crystal (typically 0.1-0.3 mm in size). Mount it on a goniometer head using a cryoprotectant oil.

-

Data Collection: Mount the goniometer on the diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion and radiation damage. The instrument then rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting diffraction data over a wide range of angles.

-

Structure Solution & Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (solved) and optimized (refined) using specialized software to generate the final crystal structure.

Solubility Characterization

Solubility is a critical parameter for drug development, impacting everything from reaction work-ups to bioavailability. As an ionic salt, this compound is expected to be freely soluble in polar protic solvents like water and alcohols, and poorly soluble in nonpolar organic solvents.

The shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures that the solution reaches equilibrium with the solid phase.

-

Setup: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent (e.g., water, methanol, DMSO, acetonitrile). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Carefully extract an aliquot of the supernatant. It is critical to separate the liquid from the solid phase without altering the temperature. This is best achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

-

Concentration Analysis: Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

-

Calculation: The solubility is expressed in units of mass per volume (e.g., mg/mL) or moles per liter (mol/L).

Caption: Workflow for the shake-flask solubility determination.

Spectroscopic Profile

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons (a doublet), the methine protons at the C2 and C5 positions, and the methylene protons at C3 and C6. Crucially, the N-H protons of the ammonium salt will appear as a broad signal, significantly downfield from the N-H signal of the free base, due to the deshielding effect of the positive charge.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the methyl carbons, the methine carbons (C2, C5), and the methylene carbons (C3, C6), confirming the molecule's symmetry.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., D₂O, Methanol-d₄) in an NMR tube. D₂O is often preferred for hydrohalide salts.

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H, ¹³C, and 2D experiments like COSY and HSQC can be run to confirm assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the dihydrobromide salt, the key feature will be the N-H stretching vibrations of the R₂NH₂⁺ group, which typically appear as a strong, broad band in the 2400-3200 cm⁻¹ region. Other expected signals include C-H stretching (~2850-3000 cm⁻¹) and C-H bending (~1375-1450 cm⁻¹) vibrations.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis will detect the cationic form of the molecule, (2S,5S)-2,5-dimethylpiperazine. The expected observation would be the protonated molecular ion [M+H]⁺, where M is the free base, at an m/z value corresponding to its molecular weight (114.19 g/mol ).[5]

Summary of Physical Properties

This table summarizes the key physical data for this compound. Properties without readily available literature values are marked as requiring experimental determination.

| Property | Value / Expected Value | Comments |

| Appearance | Crystalline Solid | Based on typical properties of organic salts. |

| Molecular Formula | C₆H₁₆Br₂N₂ | Confirmed from multiple sources. [1][4] |

| Molecular Weight | 276.01 g/mol | Confirmed from multiple sources. [1][4] |

| Melting Point | To be determined experimentally | Expected to be a distinct range, indicative of purity. |

| Solubility | Expected to be high in polar solvents (e.g., Water, Methanol) | To be determined experimentally via shake-flask method. |

| ¹H NMR | Consistent with structure | Key feature: Broad R₂NH₂⁺ signal downfield. |

| ¹³C NMR | 3 signals expected | Reflects the C₂ symmetry of the molecule. |

| IR Absorption | ~2400-3200 cm⁻¹ (strong, broad) | Characteristic of R₂NH₂⁺ stretching vibrations. |

| Mass Spectrometry | m/z = 115.12 for [M+H]⁺ | M = free base (C₆H₁₄N₂). |

References

-

This compound - MySkinRecipes. [Link]

-

2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem. [Link]

-

(2S,5S)-2,5-dimethylpiperazine | C6H14N2 | CID 61380 - PubChem. [Link]

-

Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - Acta Crystallographica Section E. [Link]

-

(2R,5S)-2,5-Dimethylpiperazine | CAS#:2815-34-1 - Chemsrc. [Link]

Sources

A Comprehensive Guide to the Synthesis of (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide from Amino Acids

This in-depth technical guide provides a comprehensive overview of the synthesis of (2S,5S)-2,5-dimethylpiperazine dihydrobromide, a valuable chiral building block in modern drug discovery and development. The synthesis commences from the readily available and optically pure amino acid, L-alanine, ensuring stereochemical integrity throughout the process. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of (2S,5S)-2,5-Dimethylpiperazine

(2S,5S)-2,5-dimethylpiperazine is a chiral diamine that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its rigid, stereochemically defined structure allows for precise control over the three-dimensional arrangement of substituents in the target molecules, which is paramount for achieving desired biological activity and minimizing off-target effects. The dihydrobromide salt form enhances the compound's stability and handling properties.

This guide will delineate a robust and reproducible synthetic route starting from L-alanine, focusing on the formation of a key intermediate, (3S,6S)-3,6-dimethylpiperazine-2,5-dione (a cis-2,5-diketopiperazine), followed by its reduction and subsequent salt formation.

Overall Synthetic Strategy

The synthesis of this compound from L-alanine can be conceptually divided into three main stages:

-

Dimerization of L-alanine to (3S,6S)-3,6-dimethylpiperazine-2,5-dione: This step involves the formation of a cyclic dipeptide from two molecules of L-alanine.

-

Reduction of the Diketopiperazine: The amide functionalities of the diketopiperazine are reduced to the corresponding amines to yield (2S,5S)-2,5-dimethylpiperazine.

-

Formation of the Dihydrobromide Salt: The free base is converted to its dihydrobromide salt for improved stability and handling.

Caption: Overall synthetic workflow from L-alanine.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione

The formation of 2,5-diketopiperazines (DKPs) is a common reaction involving the condensation of two amino acid molecules.[3] This can be achieved through various methods, including heating dipeptides or their esters.[4]

Reaction Scheme:

Causality Behind Experimental Choices:

The direct condensation of amino acids can be challenging and may require harsh conditions. A more controlled approach involves the initial formation of a dipeptide, L-alanyl-L-alanine, followed by an intramolecular cyclization. The use of coupling agents can facilitate this process at milder temperatures, minimizing racemization.[5] Alternatively, solid-phase synthesis on a resin support can be employed to construct the dipeptide, which is then cleaved and cyclized.[6]

Detailed Protocol (Based on Dipeptide Cyclization):

-

Dipeptide Formation (L-alanyl-L-alanine):

-

To a solution of N-Boc-L-alanine (1 equivalent) and L-alanine methyl ester hydrochloride (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove any precipitated urea byproduct.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide.

-

Deprotect the N-Boc group using trifluoroacetic acid (TFA) in DCM.

-

Neutralize the resulting amine salt to obtain L-alanyl-L-alanine methyl ester.

-

-

Cyclization to (3S,6S)-3,6-dimethylpiperazine-2,5-dione:

-

Dissolve the L-alanyl-L-alanine methyl ester in a high-boiling point solvent such as toluene or xylene.

-

Heat the solution to reflux for 12-24 hours with a Dean-Stark apparatus to remove the methanol and water formed during the reaction.

-

Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum.

-

Self-Validation: The formation of the diketopiperazine can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. The stereochemical purity can be assessed by chiral High-Performance Liquid Chromatography (HPLC).

Stage 2: Reduction of (3S,6S)-3,6-dimethylpiperazine-2,5-dione

The reduction of the amide functionalities in the diketopiperazine to amines is a critical step to obtain the desired piperazine ring.

Reaction Scheme:

Causality Behind Experimental Choices:

Powerful reducing agents are required to reduce the stable amide bonds. Lithium aluminum hydride (LAH) is a common and effective choice for this transformation.[7] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The stoichiometry of the reducing agent is crucial to ensure complete reduction.

Caption: Conceptual mechanism of diketopiperazine reduction.

Detailed Protocol:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (4-6 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Diketopiperazine: Dissolve the (3S,6S)-3,6-dimethylpiperazine-2,5-dione in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-24 hours.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or crystallization.

Self-Validation: The successful reduction can be confirmed by the disappearance of the carbonyl peaks in the IR spectrum and the appearance of N-H stretching bands. NMR spectroscopy will show a significant upfield shift of the protons and carbons adjacent to the nitrogen atoms.

Stage 3: Formation of this compound

The final step is the conversion of the free base to its dihydrobromide salt.

Reaction Scheme:

Causality Behind Experimental Choices:

The formation of a salt increases the stability and crystallinity of the compound, making it easier to handle and purify. Hydrobromic acid is used to form the corresponding dihydrobromide salt. The reaction is typically carried out in a suitable solvent from which the salt will precipitate.

Detailed Protocol:

-

Dissolution: Dissolve the purified (2S,5S)-2,5-dimethylpiperazine in a suitable solvent such as isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath and add a solution of hydrobromic acid (48% in water or HBr in acetic acid) dropwise with stirring until the pH is acidic.

-

Precipitation: The dihydrobromide salt will precipitate out of the solution.

-

Isolation: Collect the solid by filtration, wash with a cold solvent (e.g., cold isopropanol or diethyl ether), and dry under vacuum.

Self-Validation: The formation of the salt can be confirmed by elemental analysis to determine the bromine content. The melting point of the salt will be significantly different from that of the free base.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) |

| (3S,6S)-3,6-dimethylpiperazine-2,5-dione | C₆H₁₀N₂O₂ | 142.16 | 70-85 | >95 |

| (2S,5S)-2,5-dimethylpiperazine | C₆H₁₄N₂ | 114.19 | 60-80 | >98 |

| This compound | C₆H₁₆Br₂N₂ | 275.02 | 90-98 | >99 |

Note: Yields are indicative and may vary depending on the scale and specific conditions of the reaction.

Conclusion

This guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound from L-alanine. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently reproduce and adapt these protocols for their specific needs. The emphasis on self-validating steps ensures the integrity of the final product, a critical consideration in the synthesis of pharmaceutical intermediates.

References

- Vertex AI Search. (n.d.). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed.

- Organic Chemistry Portal. (n.d.).

- TaiChem Taizhou Limited. (n.d.). (2S,5S)-2,5-Dimethyl-piperazine CAS NO.59573-44-3.

- PubChem. (n.d.). (2S,5S)-2,5-dimethylpiperazine.

- National Institutes of Health. (2021).

- IUCrData. (n.d.).

- Google Patents. (n.d.).

- National Institutes of Health. (n.d.). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. PMC.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- PubMed Central. (n.d.).

- ResearchGate. (n.d.).

- MDPI. (2023).

- Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.

- Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.

- Wiley Online Library. (n.d.). Poly(amino acid)

- ResearchGate. (n.d.). D-alanine derived 1,4-piperazine 2 synthetic procedure.

- Google Patents. (n.d.).

- White Rose Research Online. (n.d.). Poly(amino acid)

- Google Patents. (n.d.). JP2003531197A - Method for producing 2,5-diketopiperazine, 2,5-diketopiperazine, dipeptide and use thereof.

- ResearchGate. (2023).

- SpringerLink. (n.d.).

- Reddit. (n.d.).

- LOCKSS. (2015). CHEMISTRY OF 2,5-DIKETOPIPERAZINE AND ITS BIS-LACTIM ETHER: A BRIEF REVIEW.

Sources

- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2S,5S)-2,5-Dimethyl-piperazine, CasNo.59573-44-3 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. JP2003531197A - Method for producing 2,5-diketopiperazine, 2,5-diketopiperazine, dipeptide and use thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]

(2S,5S)-2,5-Dimethylpiperazine Dihydrobromide in Catalysis: A Deep Dive into the Mechanism of Action

Introduction: The Rise of Chiral Piperazines in Asymmetric Organocatalysis

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective, particularly in the realms of pharmaceutical and materials science. Among the diverse strategies employed, asymmetric organocatalysis has emerged as a powerful tool, offering a metal-free and often more sustainable alternative to traditional transition-metal catalysis. Within this field, chiral diamines have carved out a significant niche as versatile and effective catalysts.[1] This guide focuses on a specific, yet highly valuable, member of this class: (2S,5S)-2,5-dimethylpiperazine, particularly in its dihydrobromide salt form.

(2S,5S)-2,5-dimethylpiperazine is a C2-symmetric chiral diamine. Its rigid piperazine backbone, adorned with stereochemically defined methyl groups, provides a well-defined chiral environment crucial for inducing asymmetry in chemical transformations.[2] While it serves as a valuable chiral building block in the synthesis of complex molecules, its application as an organocatalyst is where its mechanistic intricacies truly shine.[2] This technical guide will provide an in-depth exploration of the mechanism of action of (2S,5S)-2,5-dimethylpiperazine dihydrobromide in catalysis, with a focus on its role in the asymmetric Michael addition of aldehydes to nitroalkenes—a cornerstone reaction in carbon-carbon bond formation. We will dissect the catalytic cycle, elucidate the principles of stereochemical control, and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

The Core Mechanism: Enamine Catalysis in Action

The primary mode of action for (2S,5S)-2,5-dimethylpiperazine in catalyzing the addition of aldehydes to electrophiles is through enamine catalysis. This catalytic cycle can be broken down into several key steps:

-

Enamine Formation: The catalytic cycle begins with the reaction between the aldehyde and one of the secondary amine groups of the (2S,5S)-2,5-dimethylpiperazine catalyst. This condensation reaction, which involves the elimination of a water molecule, forms a transient enamine intermediate. The formation of this enamine is a critical activation step, as it raises the Highest Occupied Molecular Orbital (HOMO) of the aldehyde, transforming it into a potent nucleophile.

-

Nucleophilic Attack: The newly formed chiral enamine then undergoes a nucleophilic attack on the electrophilic Michael acceptor, in this case, a nitroalkene. The inherent chirality of the piperazine backbone dictates the facial selectivity of this attack, leading to the formation of a new stereocenter.

-

Hydrolysis and Catalyst Regeneration: Following the carbon-carbon bond formation, the resulting iminium ion intermediate is hydrolyzed by water, releasing the final chiral product and regenerating the (2S,5S)-2,5-dimethylpiperazine catalyst, which can then enter a new catalytic cycle.

The Crucial Role of the Dihydrobromide Salt

The use of (2S,5S)-2,5-dimethylpiperazine as its dihydrobromide salt is not merely for convenience of handling or solubility. The acidic nature of the hydrobromide plays a multifaceted role in the catalytic process:

-

Accelerating Enamine Formation: The protonation of the aldehyde's carbonyl group by the acidic catalyst salt increases its electrophilicity, thereby accelerating the initial condensation reaction with the chiral amine to form the enamine.

-

Brønsted Acid Co-catalysis: The acidic protons can also act as a Brønsted acid co-catalyst, activating the nitroalkene electrophile through hydrogen bonding. This activation lowers the energy of the transition state for the nucleophilic attack, further enhancing the reaction rate.

-

Controlling Catalyst Speciation: The salt form helps to maintain a specific equilibrium between the protonated and free amine forms of the catalyst in the reaction medium, which can be crucial for optimal catalytic activity and stereoselectivity.

Stereochemical Control: The Blueprint for Asymmetry

The high degree of stereoselectivity observed in reactions catalyzed by (2S,5S)-2,5-dimethylpiperazine is a direct consequence of its well-defined three-dimensional structure. The C2-symmetry of the catalyst and the fixed orientation of the methyl groups create a chiral pocket that effectively shields one face of the enamine intermediate.

A widely accepted model to explain the stereochemical outcome involves a nine-membered cyclic transition state. In this model, the enamine, the nitroalkene, and the protonated amine of the catalyst are all involved in a highly organized assembly stabilized by hydrogen bonding. The steric hindrance imposed by the methyl groups on the piperazine ring forces the nitroalkene to approach the enamine from the less hindered face, leading to the preferential formation of one enantiomer of the product.

Visualizing the Mechanism

To provide a clearer understanding of the catalytic cycle and the origin of stereoselectivity, the following diagrams have been generated using Graphviz.

Figure 2: A conceptual representation of the key interactions within the nine-membered cyclic transition state that lead to high stereoselectivity.

Experimental Protocol: Asymmetric Michael Addition of Butyraldehyde to trans-β-Nitrostyrene

The following protocol is a representative example of a Michael addition reaction catalyzed by a chiral piperazine derivative, adapted from established methodologies. [1] Materials:

-

This compound (Catalyst)

-

trans-β-Nitrostyrene (Michael Acceptor)

-

Butyraldehyde (Michael Donor)

-

Dichloromethane (Solvent)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).

-

Addition of Reactants: Add dichloromethane (2 mL) to the flask, followed by trans-β-nitrostyrene (1.0 mmol). Stir the mixture at room temperature for 10 minutes.

-

Initiation of Reaction: Add butyraldehyde (2.0 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (trans-β-nitrostyrene) is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired chiral γ-nitroaldehyde.

-

Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Performance of Chiral Piperazine Catalysts

The following table summarizes typical results for the asymmetric Michael addition of aldehydes to nitroalkenes catalyzed by chiral piperazine derivatives, demonstrating the high yields and enantioselectivities that can be achieved.

| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Propanal | trans-β-Nitrostyrene | 10 | Dichloromethane | 24 | 95 | 92 |

| 2 | Butyraldehyde | trans-β-Nitrostyrene | 10 | Toluene | 48 | 88 | 90 |

| 3 | Isovaleraldehyde | trans-β-Nitrostyrene | 20 | Chloroform | 144 | 66 | 85 |

| 4 | Butyraldehyde | 4-Chloro-trans-β-nitrostyrene | 10 | Dichloromethane | 48 | 91 | 93 |

Data adapted from representative literature values for chiral piperazine-catalyzed Michael additions. [1]

Conclusion: A Powerful Tool for Asymmetric Synthesis

This compound is a highly effective organocatalyst for asymmetric synthesis, particularly in the Michael addition of aldehydes to nitroalkenes. Its mechanism of action is rooted in enamine catalysis, where the chiral piperazine derivative activates the aldehyde towards nucleophilic attack. The dihydrobromide salt plays a crucial role in accelerating the reaction and activating the electrophile. The rigid, C2-symmetric structure of the catalyst provides excellent stereochemical control through a well-organized, nine-membered cyclic transition state, leading to high enantioselectivities. The operational simplicity, mild reaction conditions, and high efficiency of this catalytic system make it a valuable tool for researchers and professionals in drug discovery and development, enabling the synthesis of complex chiral molecules with a high degree of precision.

References

-

Roman, G., et al. (n.d.). Synthesis and Reactivity of Mannich Bases. Part 17. Ketonic Mannich Bases Derived from 2,5-Dimethylpiperazine. ResearchGate. Available at: [Link]

-

Schmalz, H.-G., et al. (2021). One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. MDPI. Available at: [Link]

-

Barros, M. T., et al. (2007). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). 2,5-Dimethylpiperazine. Available at: [Link]

-

Zhang, H., et al. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PubMed Central. Available at: [Link]

-

Guizzetti, S., et al. (2010). Enantioselective 1,4-Michael addition reaction of pyrazolin-5-one derivatives with 2-enoylpyridines catalyzed by Cinchona derived squaramides. Organic & Biomolecular Chemistry. Available at: [Link]

-

Gualandi, A., et al. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Enantioselective tandem Michael/Michael addition reactions for chiral cyclopentanes. Available at: [Link]

-

Gu, Z., et al. (2006). Catalytic and Stoichiometric Approaches to the Desymmetrisation of Centrosymmetric Piperazines by Enantioselective Acylation: A Total Synthesis of Dragmacidin A. PubMed. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

Zhang, Y., et al. (2019). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

-

Zhang, H., et al. (2011). Catalytic asymmetric synthesis of 2,5-dihydrofurans using synergistic bifunctional Ag catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Chiral Piperazine Derivatives: A Technical Guide to Synthesis and Application in Modern Drug Discovery

Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically successful drugs has earned it the designation of a "privileged scaffold".[1][2] This privileged status stems from a combination of favorable physicochemical properties and synthetic tractability. The two nitrogen atoms provide handles for introducing diverse substituents, allowing for fine-tuning of a molecule's pharmacological profile, while also offering opportunities to enhance solubility and modulate pKa for improved pharmacokinetic properties.[3]

While N,N'-disubstituted piperazines have historically dominated the landscape of piperazine-containing drugs, the introduction of chirality, particularly through substitution on the carbon atoms of the ring, unlocks a new dimension of chemical space.[2][4] Chiral piperazine derivatives offer a more rigid and three-dimensionally defined scaffold, enabling more precise and potent interactions with biological targets. This guide provides an in-depth exploration of the synthesis of chiral piperazine derivatives and their application in the development of novel therapeutics.

I. The Strategic Importance of Chirality in Piperazine-Based Drug Design

The introduction of stereocenters onto the piperazine ring allows for the exploration of more complex and specific structure-activity relationships (SAR).[5] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure piperazine derivatives is of paramount importance in modern drug development. Access to enantiopure α-tertiary piperazines, for instance, provides a unique opportunity to explore these three-dimensionally elaborated scaffolds in drug discovery, moving beyond the more common linearly substituted, non-chiral piperazines.[6]

II. Synthetic Strategies for Chiral Piperazine Derivatives

The synthesis of chiral piperazines can be broadly categorized into two main approaches: the asymmetric synthesis of the piperazine core itself and the introduction of chirality through the functionalization of a pre-existing piperazine ring.

A. Asymmetric Synthesis of the Piperazine Ring

One of the most established methods for constructing chiral piperazines involves the use of readily available chiral starting materials, such as amino acids. A modular synthesis of 2,6-disubstituted piperazines can be achieved through a highly diastereoselective intramolecular hydroamination of substrates prepared from amino acid-derived cyclic sulfamidates.[7] This approach allows for the incorporation of a wide variety of alkyl and aryl substituents at the 2-position.[7]

Experimental Protocol: Diastereoselective Intramolecular Hydroamination for 2,6-Disubstituted Piperazines [7]

-

Synthesis of the Hydroamination Substrate:

-

To a solution of the cyclic sulfamidate derived from the desired amino acid in an appropriate solvent (e.g., THF), add the desired nucleophile (e.g., an amine) and a suitable base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the product by column chromatography.

-

-

Intramolecular Hydroamination:

-

Dissolve the hydroamination substrate in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a suitable hydroamination catalyst (e.g., a lanthanide-based catalyst).

-

Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, remove the catalyst by filtration, and purify the resulting 2,6-disubstituted piperazine by column chromatography.

-

More recently, catalytic asymmetric methods have emerged as powerful tools for the enantioselective synthesis of piperazines and their precursors.

-

Palladium-Catalyzed Decarboxylative Allylic Alkylation: The asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones provides access to a variety of highly enantioenriched tertiary piperazin-2-ones.[6] These intermediates can then be reduced to the corresponding chiral tertiary piperazines.[6] This method utilizes palladium catalysts with chiral phosphine-oxazoline (PHOX) ligands to achieve high levels of enantioselectivity.[6]

-

One-Pot Enantioselective Organocatalytic Synthesis of Piperazin-2-ones: An organocatalytic one-pot approach allows for the asymmetric synthesis of C3-aryl/alkyl substituted piperazin-2-ones.[8] This process involves an asymmetric epoxidation of in situ formed electron-poor E-alkenes, followed by a domino reaction with a diamine.[8]

Experimental Protocol: Asymmetric Palladium-Catalyzed Decarboxylative Allylic Alkylation of Piperazin-2-ones [6]

-

Reaction Setup:

-

In a glovebox, charge a reaction vial with the piperazin-2-one starting material (1.0 equiv), the palladium precursor [Pd2(pmdba)3] (5 mol%), and the chiral ligand (S)-(CF3)3-tBuPHOX (12.5 mol%).

-

Add anhydrous toluene to achieve the desired concentration (e.g., 0.014 M).

-

-

Reaction Execution:

-

Seal the vial and heat the reaction mixture at 40 °C for 12–48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the enantioenriched piperazin-2-one.

-

Determine the enantiomeric excess (ee) by supercritical fluid chromatography (SFC) using a chiral stationary phase.

-

B. Asymmetric Functionalization of the Piperazine Core

An alternative strategy involves the stereoselective functionalization of a pre-formed piperazine ring. This is often achieved through the deprotonation of an N-protected piperazine to generate a chiral organolithium species, which can then be trapped with an electrophile.

-

Asymmetric Lithiation-Trapping: The use of a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in conjunction with an organolithium base (e.g., s-BuLi) allows for the enantioselective deprotonation of an N-Boc protected piperazine at one of the α-carbons.[4] The resulting chiral organolithium intermediate can then be reacted with a variety of electrophiles to introduce a substituent in a stereocontrolled manner.[4] The enantioselectivity of this process can be influenced by the nature of the distal N-substituent and the electrophile used.[4]

Logical Workflow for Asymmetric Lithiation-Trapping of N-Boc Piperazine

Caption: Asymmetric lithiation-trapping workflow.

C. Modern Synthetic Methods: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the C-H functionalization of piperazines. This approach avoids the need for pre-functionalized starting materials.

-

Decarboxylative Annulation: A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines.[4][7] This reaction can be catalyzed by iridium-based photocatalysts or purely organic photocatalysts like 4CzIPN, offering a greener synthetic route.[4]

-

Direct C-H Arylation: Photoredox catalysis can also be used for the direct C-H arylation of N-Boc piperazines with electron-deficient arenes.[4] The mechanism involves a single-electron transfer process initiated by the excited photocatalyst.[4]

Mechanism of Photoredox C-H Arylation of Piperazine

Caption: Simplified mechanism of photoredox C-H arylation.

III. Chiral Piperazine Derivatives in FDA-Approved Drugs

The impact of chiral piperazines is evident in the number of FDA-approved drugs that incorporate this scaffold. These drugs span a wide range of therapeutic areas, highlighting the versatility of the piperazine moiety.

| Drug Name | Therapeutic Area | Key Structural Feature |

| Indinavir | Antiviral (HIV Protease Inhibitor) | Chiral α-secondary piperazine[6] |

| Palbociclib | Anticancer (CDK4/6 Inhibitor) | N-aryl piperazine[3] |

| Ribociclib | Anticancer (CDK4/6 Inhibitor) | N-aryl piperazine[3] |

| Vortioxetine | Antidepressant | N-aryl piperazine[3] |

| Avapritinib | Anticancer (Kinase Inhibitor) | Di-N-aryl piperazine[3] |

| Brexpiprazole | Antipsychotic | N-aryl piperazine[3] |

Table 1: Examples of FDA-Approved Drugs Containing a Piperazine Moiety.

The synthesis of these complex molecules often relies on robust and scalable synthetic routes. For example, the synthesis of Brexpiprazole involves a key palladium-catalyzed amination reaction to form the N-aryl piperazine linkage.[3] Similarly, the syntheses of Palbociclib and Ribociclib utilize aromatic nucleophilic substitution (SNAr) or Buchwald-Hartwig amination to install the N-aryl piperazine moiety.[3]

IV. Future Perspectives

The field of chiral piperazine synthesis continues to evolve, with a focus on developing more efficient, sustainable, and stereoselective methods. The exploration of novel catalytic systems, including biocatalysis and earth-abundant metal catalysis, holds promise for further advancements. As our understanding of the role of three-dimensional structure in drug-target interactions deepens, the demand for novel, stereochemically complex piperazine derivatives will undoubtedly grow, solidifying their position as a truly privileged scaffold in the ongoing quest for new and improved medicines.

References

-

D. C. Blakemore, L. Castro, I. Churcher, D. C. Rees, A. W. Thomas, D. M. Wilson, A. Wood, "Organic Synthesis Provides Opportunities to Transform Drug Discovery," Nature Chemistry, vol. 10, no. 4, pp. 383-394, 2018. [Link]

-

M. D. P. Risso, A. A. Trabanco, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," Molecules, vol. 28, no. 15, p. 5789, 2023. [Link]

-

R. Kant, S. Maji, "Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications," Dalton Transactions, vol. 50, no. 3, pp. 785-800, 2021. [Link]

-

K. M. Korch, C. Eidamshaus, D. C. Behenna, S. Nam, D. Horne, B. M. Stoltz, "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation," Angewandte Chemie International Edition, vol. 54, no. 1, pp. 179-183, 2015. [Link]

-

Organic Chemistry Portal, "Synthesis of piperazines," [Online]. Available: [Link].

-

A. C. de la Torre, S. G. O'Malley, "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant," The Journal of Organic Chemistry, vol. 88, no. 6, pp. 3489-3494, 2023. [Link]

-

M. A. A. Al-Ghorbani, "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry," ResearchGate, 2023. [Link]

-

P. A. Magriotis, "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles," RSC Medicinal Chemistry, vol. 11, no. 5, pp. 745-759, 2020. [Link]

-

P. A. Magriotis, "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles," RSC Medicinal Chemistry, vol. 11, no. 5, pp. 745-759, 2020. [Link]

-

S. G. Davies, D. R. Fenwick, "Synthesis of chiral piperazin-2-ones as model peptidomimetics," Journal of the Chemical Society, Perkin Transactions 1, no. 21, pp. 3499-3507, 1997. [Link]

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

(2S,5S)-2,5-dimethylpiperazine dihydrobromide molecular weight and formula

An In-depth Technical Guide to (2S,5S)-2,5-dimethylpiperazine Dihydrobromide for Advanced Research and Development

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern medicinal chemistry and pharmaceutical development, the precise control of molecular architecture is paramount. Chiral building blocks serve as foundational elements in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs), directly influencing drug efficacy, selectivity, and safety profiles. This compound is a key chiral synthon, valued for its rigid piperazine core and defined stereochemistry. This guide provides an in-depth technical overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Data

This compound is the hydrobromide salt of the (2S,5S) stereoisomer of 2,5-dimethylpiperazine. The salt form enhances stability and simplifies handling compared to the free base. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₆Br₂N₂ | [1][2] |

| Molecular Weight | 276.01 g/mol | [1][2] |

| CAS Number | 98778-71-3 | [1][2][3] |

| IUPAC Name | (2S,5S)-2,5-dimethylpiperazine;dihydrobromide | [3] |

| Parent Compound Formula | C₆H₁₄N₂ | [4][5][6] |

| Parent Compound Mol. Weight | 114.19 g/mol | [4][5][6] |

| Appearance | Typically a white to off-white solid | |

| Storage | Room temperature | [1] |

Below is a diagram representing the chemical structure of the (2S,5S)-2,5-dimethylpiperazine cation, the core component of the dihydrobromide salt.

Caption: 2D structure of the (2S,5S)-2,5-dimethylpiperazine cation.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure piperazine derivatives is a critical challenge. The parent compound, 2,5-dimethylpiperazine, is often synthesized as a mixture of cis and trans isomers, which then requires resolution.

General Synthesis of 2,5-Dimethylpiperazine

A common industrial method involves the catalytic cyclization of an amino alcohol. For instance, 2,5-dimethylpiperazine can be prepared from 2-aminopropanol-1.[7] This reaction involves the condensation of two molecules of the starting material.

-

Causality: The use of a Raney nickel catalyst under hydrogen pressure is crucial for the reductive amination and cyclization process.[7] The temperature and pressure are optimized to maximize the yield of the desired piperazine ring structure.[7]

The output of this synthesis is a mixture of cis ((2S,5R) and (2R,5S)) and trans ((2S,5S) and (2R,5R)) diastereomers.[7] Isolating the desired (2S,5S) enantiomer from this mixture requires a subsequent, often complex, resolution step.

Enantioselective Synthesis and Resolution

Achieving high enantiomeric purity is the primary goal for pharmaceutical applications. This is typically accomplished through two main strategies:

-

Optical Resolution: This classical approach involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization. A high-yield enantioconvergent synthesis has been developed for a related isomer, (-)-1-allyl-(2S,5R)-dimethylpiperazine, using inexpensive resolving agents, highlighting the feasibility of this method.[8]

-

Asymmetric Synthesis: Modern methods focus on creating the desired stereocenters directly. One prominent strategy is the Schöllkopf method, which uses bis-lactim ethers derived from 2,5-diketopiperazines as chiral auxiliaries for the asymmetric synthesis of α-amino acids.[9] This principle can be adapted for the synthesis of chiral piperazines.

The following diagram outlines a generalized workflow for obtaining the target compound.

Caption: Generalized workflow for synthesis and resolution.

Applications in Drug Discovery and Development

The rigid, C2-symmetric scaffold of (2S,5S)-2,5-dimethylpiperazine makes it an exceptionally valuable building block in medicinal chemistry. Its defined stereochemistry is crucial for creating molecules that can selectively interact with chiral biological targets like enzymes and receptors.

-